molecular formula C11H16ClN3 B1474549 1-(2-Chloropyridin-4-yl)-4-methyl-1,4-diazepane CAS No. 1592886-92-4

1-(2-Chloropyridin-4-yl)-4-methyl-1,4-diazepane

Cat. No.: B1474549
CAS No.: 1592886-92-4
M. Wt: 225.72 g/mol
InChI Key: UUPORRCEVIBCPA-UHFFFAOYSA-N
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Description

“1-(2-Chloropyridin-4-yl)ethanone” is a laboratory chemical . It’s also known as “4-Acetyl-2-chloropyridine” and has a CAS number of 23794-15-2 . Another related compound is “(2-Chloropyridin-4-yl)methanamine”, which is also used in laboratory settings .


Synthesis Analysis

The synthesis of these compounds involves complex chemical reactions. For instance, the synthesis of “4-Acetyl-2-chloropyridine” involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with 3-fluoropyrrolidine in the presence of a reducing agent such as sodium borohydride .


Molecular Structure Analysis

The molecular formula of “1-(2-Chloropyridin-4-yl)ethanone” is C7H6ClNO . For “(2-Chloropyridin-4-yl)methanamine”, the molecular formula is C6H7ClN2 .

Scientific Research Applications

Synthesis and Biological Significance

1,4-Diazepines, including derivatives similar to 1-(2-Chloropyridin-4-yl)-4-methyl-1,4-diazepane, are noted for their wide range of biological activities. Research has actively explored their synthesis, reactions, and biological evaluation due to their medicinal importance. These heterocyclic compounds have been associated with antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer activities. Their significant biological attributes suggest potential pharmaceutical applications, underscoring the importance of developing new 1,4-diazepine derivatives for therapeutic use (Rashid et al., 2019).

Safety and Hazards

“1-(2-Chloropyridin-4-yl)ethanone” is considered hazardous. It’s toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

1-(2-Chloropyridin-4-yl)-4-methyl-1,4-diazepane plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme lysyl oxidase-like 2 (LOXL2). This enzyme is involved in the cross-linking of collagen and elastin in the extracellular matrix. The compound’s interaction with LOXL2 inhibits its activity, which can affect various physiological processes . Additionally, this compound has been shown to interact with other enzymes such as monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and semicarbazide-sensitive amine oxidase (SSAO), although with lower selectivity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell function by inhibiting LOXL2, which in turn affects cell-matrix adhesion, migration, and invasion capabilities . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of LOXL2 by this compound can lead to changes in the expression of genes involved in extracellular matrix remodeling and cellular senescence .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of LOXL2. This inhibition occurs via binding interactions with the enzyme, preventing it from catalyzing the cross-linking of collagen and elastin . Additionally, the compound’s interaction with other enzymes such as MAO-A, MAO-B, and SSAO involves similar binding mechanisms, although with less potency . These interactions can lead to changes in gene expression and enzyme activity, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with a notable half-life when stored at -80°C . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of LOXL2, resulting in prolonged effects on cell-matrix interactions and cellular senescence .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits LOXL2 without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as LOXL2, MAO-A, MAO-B, and SSAO . These interactions can affect metabolic flux and metabolite levels, influencing various physiological processes. The compound’s inhibition of LOXL2, in particular, plays a crucial role in the regulation of extracellular matrix remodeling and cellular senescence .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound has been shown to interact with blood proteins, which can affect its distribution and localization . Additionally, its selective inhibition of LOXL2 suggests that it may accumulate in tissues where this enzyme is highly expressed .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is known to localize in the extracellular matrix, where it inhibits LOXL2 activity . This localization is crucial for its role in regulating extracellular matrix remodeling and cellular senescence. Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments .

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)-4-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-14-5-2-6-15(8-7-14)10-3-4-13-11(12)9-10/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPORRCEVIBCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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